Myralact is derived from 2,3-dimethyl-1,4-dimethoxybenzene through bromination processes. It falls within the broader category of aromatic compounds, specifically those that contain halogen substituents. The presence of bromine atoms makes it a key precursor for nucleophilic substitution reactions, which are pivotal in organic synthesis.
The synthesis of Myralact typically involves the bromination of 2,3-dimethyl-1,4-dimethoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). This reaction is generally conducted under reflux conditions to facilitate the bromination process.
Myralact's molecular structure can be described using its chemical formula . The compound features two bromomethyl groups attached to a benzene ring that is further substituted with two methoxy groups.
This arrangement allows for various chemical transformations, particularly nucleophilic substitutions where the bromine atoms can be replaced by other functional groups.
Myralact is involved in several significant chemical reactions:
The mechanism of action for Myralact primarily revolves around its ability to undergo nucleophilic substitution reactions. When nucleophiles attack the electrophilic carbon atoms bonded to the bromine atoms, they displace the bromine and form new carbon-nucleophile bonds.
Myralact exhibits several notable physical and chemical properties:
These properties make Myralact suitable for use in various synthetic applications within organic chemistry.
Myralact has significant applications in scientific research and industrial chemistry:
Myralact is systematically identified as 2-(tetradecylamino)ethanol lactate (Molecular Formula: C₁₆H₃₅NO·C₃H₆O₃), comprising a tetradecylaminoethanol moiety coupled with lactic acid [3]. It is recognized as a racemic mixture due to its single undefined stereocenter, exhibiting no optical activity or charge. The compound’s structural attributes are defined by the following identifiers:
CC(O)C(O)=O.CCCCCCCCCCCCCCNCCO
HLFJBIVEMZFFOG-UHFFFAOYSA-N
[3] Table 1: Chemical Identifiers of Myralact
Identifier Type | Value |
---|---|
CAS Registry Number | 15518-87-3 |
Molecular Weight | 347.5331 g/mol |
European Community Number | 239-552-4 |
PubChem Compound ID | 71873 |
FDA Unique Ingredient ID | 8V316C2371 |
Functionally, Myralact is classified as an antiseptic agent, predominantly utilized in multi-ingredient topical preparations targeting microbial infections [3].
Research into Myralact emerged in the late 20th century, with its first documented therapeutic application dating to 1971 in the context of trichomonal vaginitis treatment [3]. Early investigations centered on its role within combination therapies rather than monotherapeutic use. The compound gained formal recognition through its inclusion in the International Nonproprietary Names registry, signifying its pharmaceutical relevance [3].
Notably, Myralact was integrated into the vaginal antiseptic formulation Ginetris, marking its transition from experimental compound to clinically deployed agent. This period was characterized by empirical efficacy studies rather than mechanistic investigations, with research predominantly focusing on its synergistic effects within multi-agent systems [3].
Contemporary scholarship on Myralact remains limited, with extant literature primarily describing its utility in topical antiseptic combinations. The prevailing research gap pertains to molecular mechanisms of action. While its antiseptic properties are empirically established, the biochemical interactions underlying antimicrobial efficacy are not yet characterized [3].
Table 2: Unresolved Research Questions in Myralact Studies
Research Domain | Knowledge Gap |
---|---|
Mechanism of Action | Target pathogens and biochemical pathways |
Structure-Activity Relationship | Impact of racemic structure on efficacy |
Pharmacodynamics | Time-dependent antimicrobial effects |
Analytical Methods | Standardized quantification protocols |
Metabolic Fate | Biotransformation pathways and metabolites |
Additional critical research voids include:
The compound’s continued inclusion in pharmacopeial registries (e.g., National Cancer Institute Thesaurus Code C175152) underscores its therapeutic relevance, yet underscores the imperative for molecular-level research [3].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: